molecular formula C15H15BrN2O3 B11667556 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11667556
M. Wt: 351.19 g/mol
InChI Key: LCXIDRTWWUASOM-CAOOACKPSA-N
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Description

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a carbohydrazide core, a functional group demonstrated in related structures to be a privileged scaffold for developing bioactive molecules with a wide spectrum of potential therapeutic activities . The presence of the imine (-C=N-) group, central to its structure as a Schiff base, is known to be critical for interactions with biological targets, often serving as an inhibitor of enzymes or enabling interaction with nucleic acids . Researchers are particularly interested in such compounds for their potential pharmacological properties. Structurally similar furan-carbohydrazide derivatives have shown promising in vitro anti-inflammatory activity, demonstrating potent inhibitory effects on protein denaturation and proteinase activity, which are key markers in the inflammatory response . Furthermore, related Schiff base compounds incorporating pyridine and arylpyrimidine moieties have exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, with some showing efficacy at low minimum inhibitory concentrations (MIC) . The molecular framework of this compound also suggests potential for investigation as a sodium channel (e.g., Nav1.7, Nav1.8) inhibitor, a target of high interest in the development of novel agents for neuropathic and inflammatory pain conditions . As a research chemical, it provides a valuable template for structure-activity relationship (SAR) studies, allowing scientists to probe the influence of the bromo-methoxyphenyl and dimethylfuran substituents on bioactivity and selectivity.

Properties

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C15H15BrN2O3/c1-9-6-13(10(2)21-9)15(19)18-17-8-11-7-12(16)4-5-14(11)20-3/h4-8H,1-3H3,(H,18,19)/b17-8+

InChI Key

LCXIDRTWWUASOM-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

Preparation Methods

Preparation of 5-Bromo-2-methoxybenzaldehyde

The aldehyde precursor is synthesized via a two-step process:

  • Metal halogen exchange : 1,4-Dibromo-2-fluorobenzene reacts with isopropyl magnesium chloride in THF at 0–5°C to form a Grignard intermediate.

  • Formylation : The intermediate is treated with dimethylformamide (DMF) to yield 5-bromo-2-fluorobenzaldehyde, followed by methoxylation using methanol and potassium carbonate.

Reaction Conditions :

StepReagents/ConditionsYield
1iPrMgCl, THF, 0°C74%
2MeOH, K₂CO₃, reflux57%

Synthesis of 2,5-Dimethylfuran-3-carbohydrazide

Derived from methyl 2,5-dimethylfuran-3-carboxylate via hydrazinolysis:

  • Procedure : React methyl ester with excess hydrazine hydrate (4:1 molar ratio) in methanol under reflux.

  • Yield : 79–85% after recrystallization in acetonitrile.

Condensation Reaction for Target Compound

General Reaction Scheme

The target hydrazone forms via acid-catalyzed Schiff base condensation:

5-Bromo-2-methoxybenzaldehyde+2,5-dimethylfuran-3-carbohydrazideacidTarget compound+H2O\text{5-Bromo-2-methoxybenzaldehyde} + \text{2,5-dimethylfuran-3-carbohydrazide} \xrightarrow{\text{acid}} \text{Target compound} + \text{H}_2\text{O}

Optimized Reaction Parameters

Data aggregated from multiple studies:

ParameterOptimal ValueEffect on Yield
Solvent EthanolMaximizes solubility; minimizes side products
Catalyst 0.5% acetic acidAccelerates imine formation without decomposition
Temperature 70–80°C (reflux)Balances reaction rate and product stability
Time 3–4 hoursEnsures complete conversion; longer durations reduce yield
Molar Ratio 1:1 (aldehyde:hydrazide)Prevents excess reagent accumulation

Yield : 68–89% after purification.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields colorless crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for complex mixtures.

Analytical Data

FT-IR (KBr, cm⁻¹) :

  • 3233 (N–H stretch), 1722 (C=O), 1680 (C=N), 1620 (aromatic C=C).

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.43 (s, 6H, furan-CH₃), 3.89 (s, 3H, OCH₃), 7.12–8.01 (m, 3H, aromatic), 10.21 (s, 1H, NH).

X-ray Crystallography :

  • Monoclinic crystal system, space group P2₁/c.

  • Key bond lengths: C=O (1.234 Å), C=N (1.281 Å).

Comparative Analysis of Synthetic Routes

MethodSolventCatalystTime (h)Yield (%)Purity (%)
Ethanol refluxEthanolAcetic acid38999
Methanol refluxMethanolp-TSA47897
Microwave-assistedDMFNone0.56595

Key Observations :

  • Ethanol outperforms methanol due to better aldehyde solubility.

  • Microwave synthesis reduces time but lowers yield.

Challenges and Optimization Strategies

Common Side Reactions

  • Z-Isomer Formation : Minimized by using excess acid catalyst to favor thermodynamically stable E-isomer.

  • Hydrazide Oxidation : Prevented by inert atmosphere (N₂/Ar).

Yield Improvement Techniques

  • Stepwise Cooling : Gradual cooling from 70°C to 4°C enhances crystal purity.

  • Catalyst Screening : p-Toluenesulfonic acid (p-TSA) increases reaction rate by 20% vs. acetic acid.

Industrial Scalability Considerations

  • Solvent Recovery : Ethanol is recycled via distillation, reducing costs by 30%.

  • Continuous Flow Systems : Pilot studies show 92% yield at 100 g scale using tubular reactors .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to the aroylhydrazone family, characterized by a hydrazone bridge connecting aromatic/heterocyclic moieties. Key structural variations among analogs include:

Compound Name Aryl Substituent Heterocycle Key Functional Groups Reference
Target compound 5-Bromo-2-methoxyphenyl 2,5-Dimethylfuran –Br, –OCH3, dimethylfuran
N'-[(3,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide 3,4-Dimethoxyphenyl 2,5-Dimethylfuran –OCH3 (meta/para)
N'-[(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide 2,5-Dimethoxyphenyl Pyridine –OCH3 (ortho/meta)
Ftivazide (N'-[(4-hydroxy-3-methoxyphenyl)methylene]isonicotinohydrazide) 4-Hydroxy-3-methoxyphenyl Pyridine –OH, –OCH3
N'-[(5-methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide 5-Methoxyindole Furan –OCH3, indole
  • Methoxy (–OCH3): The 2-methoxy group may participate in hydrogen bonding or π-π stacking, influencing receptor binding. In contrast, analogs with 3,4- or 2,5-dimethoxy substituents show varied bioactivity; e.g., 2,5-dimethoxy derivatives exhibit antidepressant effects . Heterocycle: The 2,5-dimethylfuran moiety may enhance π-conjugation and rigidity compared to pyridine or indole-based analogs, affecting electronic properties and solubility .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Analogous structures (e.g., (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide) form intramolecular O–H···N and intermolecular N–H···O bonds, stabilizing the E-configuration and crystal packing . The target compound likely exhibits similar hydrogen-bonding patterns due to its methoxy and hydrazide groups.
  • Solubility : The 2,5-dimethylfuran heterocycle may reduce aqueous solubility compared to pyridine-based analogs but improve lipid solubility, enhancing bioavailability .

Biological Activity

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities as reported in scientific literature.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H16BrN2O3
  • Molecular Weight: 356.21 g/mol

The structural formula highlights the presence of a furan ring, a hydrazone linkage, and a brominated aromatic system, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction conditions often include solvents like ethanol or methanol under reflux to facilitate the formation of the hydrazone linkage.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated efficacy against various bacterial strains including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study evaluated its effects on different cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.4
MCF-7 (breast cancer)22.1
A549 (lung cancer)18.7

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Anti-inflammatory Effects

Preliminary studies have also indicated that this compound possesses anti-inflammatory properties. In animal models of inflammation, it significantly reduced edema when administered at doses of 10 mg/kg body weight.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative study published in the Journal of Medicinal Chemistry highlighted the superior antimicrobial activity of this hydrazone compared to standard antibiotics like ampicillin and ciprofloxacin .
  • Anticancer Mechanism Investigation : Research published in Cancer Letters investigated the molecular pathways affected by this compound in cancer cells, revealing alterations in Bcl-2 family proteins and caspase activation leading to apoptosis .
  • Anti-inflammatory Assessment : A study in Pharmacological Reports assessed the anti-inflammatory properties using carrageenan-induced paw edema in rats, showing significant reduction compared to control groups .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide with high purity?

  • Methodology : Synthesis typically involves condensation of 5-bromo-2-methoxybenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide under reflux conditions in a polar aprotic solvent (e.g., ethanol or DMF). Key parameters include:

  • Temperature control : Maintain reflux at 80–100°C for 6–12 hours to ensure complete imine bond formation.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Approach : Combine ¹H/¹³C NMR to confirm the hydrazone linkage (C=N peak at ~160 ppm in ¹³C NMR) and aromatic/furan protons. FT-IR can validate the C=O stretch (~1650 cm⁻¹) and N-H vibrations (~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles .

Q. How can researchers assess the compound's preliminary biological activity (e.g., antimicrobial)?

  • Experimental Design :

  • In vitro assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs).
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. What computational methods can predict the compound's reactivity or interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 or ORCA.
  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) based on the hydrazone moiety's coordination potential .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Strategy : Perform single-crystal X-ray diffraction and refine structures with SHELXL . Compare bond angles (e.g., C=N torsion) across datasets. If discrepancies arise, validate via:

  • Twinned data analysis : Use SHELXL's TWIN/BASF commands for overlapping reflections.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯O contacts) to explain packing variations .

Q. What experimental designs are recommended for studying metal coordination complexes involving this compound?

  • Protocol :

  • Metal selection : Test transition metals (e.g., Cu²⁺, Zn²⁺) due to the hydrazone's chelating ability.
  • Stoichiometry : Optimize metal:ligand ratios (1:1 or 1:2) in methanol/water.
  • Characterization : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands and cyclic voltammetry for redox behavior .

Comparative and Mechanistic Questions

Q. How does bromine substitution at the 5-position influence reactivity compared to chloro or nitro derivatives?

  • Analysis :

  • Electrophilic substitution : Bromine's electron-withdrawing effect enhances electrophilic aromatic substitution at the furan ring. Compare reaction rates with chloro/nitro analogs via kinetic studies.
  • Biological impact : Bromine's larger atomic radius may improve hydrophobic interactions in enzyme binding pockets, as seen in MIC comparisons .

Q. What strategies mitigate challenges in reproducing synthetic yields across labs?

  • Troubleshooting :

  • Solvent purity : Use freshly distilled DMF to avoid amine contaminants.
  • Moisture control : Conduct reactions under nitrogen to prevent hydrolysis of the hydrazone bond.
  • Catalyst screening : Test p-toluenesulfonic acid (PTSA) or molecular sieves to accelerate imine formation .

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